molecular formula C29H39N5O9S B12628620 L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine CAS No. 920010-03-3

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine

Cat. No.: B12628620
CAS No.: 920010-03-3
M. Wt: 633.7 g/mol
InChI Key: HFNKMVMYUOTSSY-AGIBEUSCSA-N
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Description

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine is a pentapeptide composed of the amino acids serine, tyrosine, alanine, methionine, and tyrosine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the context in which the peptide is used and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition.

    L-Serine-L-tyrosine: Another peptide with serine and tyrosine residues.

    L-Methionyl-L-tyrosine: A peptide containing methionine and tyrosine.

Uniqueness

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for unique interactions and functions that are not observed in simpler peptides.

Properties

CAS No.

920010-03-3

Molecular Formula

C29H39N5O9S

Molecular Weight

633.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C29H39N5O9S/c1-16(31-28(41)23(33-26(39)21(30)15-35)13-17-3-7-19(36)8-4-17)25(38)32-22(11-12-44-2)27(40)34-24(29(42)43)14-18-5-9-20(37)10-6-18/h3-10,16,21-24,35-37H,11-15,30H2,1-2H3,(H,31,41)(H,32,38)(H,33,39)(H,34,40)(H,42,43)/t16-,21-,22-,23-,24-/m0/s1

InChI Key

HFNKMVMYUOTSSY-AGIBEUSCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N

Origin of Product

United States

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